molecular formula C14H21NO B14836222 4-(Cyclohexylmethyl)-3-(methylamino)phenol

4-(Cyclohexylmethyl)-3-(methylamino)phenol

Cat. No.: B14836222
M. Wt: 219.32 g/mol
InChI Key: OUWRRWDZGNOPIF-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)-3-(methylamino)phenol is an organic compound with a complex structure that includes a cyclohexylmethyl group, a methylamino group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)-3-(methylamino)phenol typically involves multiple steps. One common method starts with the preparation of the cyclohexylmethyl group, which is then attached to a phenol derivative. The methylamino group is introduced through a substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)-3-(methylamino)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group into a quinone derivative.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

4-(Cyclohexylmethyl)-3-(methylamino)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Cyclohexylmethyl)-3-(methylamino)phenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the cyclohexylmethyl and methylamino groups can enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)phenol: This compound shares the methylamino and phenol groups but lacks the cyclohexylmethyl group.

    4-(Cyclohexylmethyl)phenol: This compound has the cyclohexylmethyl and phenol groups but lacks the methylamino group.

Uniqueness

4-(Cyclohexylmethyl)-3-(methylamino)phenol is unique due to the presence of all three functional groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-(cyclohexylmethyl)-3-(methylamino)phenol

InChI

InChI=1S/C14H21NO/c1-15-14-10-13(16)8-7-12(14)9-11-5-3-2-4-6-11/h7-8,10-11,15-16H,2-6,9H2,1H3

InChI Key

OUWRRWDZGNOPIF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)O)CC2CCCCC2

Origin of Product

United States

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